2-(4-Bromo-2-chlorophenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRSYUPFKJPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 2 4 Bromo 2 Chlorophenyl Ethanamine
Nucleophilic Reactivity of the Amine Moiety
The presence of a lone pair of electrons on the nitrogen atom of the ethanamine moiety makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations.
The primary amine of 2-(4-Bromo-2-chlorophenyl)ethanamine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides, resulting in the formation of stable amide derivatives. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.
For example, the reaction with acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct would yield N-(2-(4-bromo-2-chlorophenyl)ethyl)acetamide. Similarly, reaction with acetic anhydride (B1165640) would produce the same amide along with acetic acid as a byproduct.
The amine group is susceptible to alkylation by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile, displacing the halide from the alkylating agent. The reaction can lead to a mixture of products, including the mono-alkylated secondary amine, the di-alkylated tertiary amine, and even the quaternary ammonium (B1175870) salt. Careful control of reaction conditions and stoichiometry is necessary to favor the formation of a specific product. For instance, reaction with a controlled amount of methyl iodide would be expected to yield N-methyl-2-(4-bromo-2-chlorophenyl)ethanamine.
Primary amines, such as the one present in this compound, can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. For instance, condensation with benzaldehyde (B42025) would result in the formation of N-benzylidene-2-(4-bromo-2-chlorophenyl)ethanamine.
Interactive Table: Nucleophilic Reactions of the Amine Moiety
| Reaction Type | Typical Reagents | Expected Product Structure |
|---|---|---|
| Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides (e.g., (CH₃CO)₂O) | Amide |
| Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Secondary amine, Tertiary amine, Quaternary ammonium salt |
| Condensation | Aldehydes (e.g., C₆H₅CHO), Ketones (e.g., CH₃COCH₃) | Imine (Schiff base) |
Electrophilic and Nucleophilic Substitution on the Halogenated Aromatic Ring
The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the electronic effects of the existing substituents: the bromo, chloro, and ethylamine (B1201723) groups.
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to activate the ring towards nucleophilic attack. libretexts.orgnih.gov In this compound, the chloro and bromo groups are the potential leaving groups. While halogens are inductively electron-withdrawing, they are not considered strong activating groups for SNAr in the absence of other potent electron-withdrawing substituents like a nitro group. libretexts.org The ethylamine side chain is an electron-donating group, which deactivates the ring towards nucleophilic attack. Consequently, SNAr reactions on this molecule are generally not favored under standard conditions.
Electrophilic aromatic substitution (EAS) is a more plausible reaction pathway for the modification of the aromatic ring. masterorganicchemistry.com The regioselectivity of such reactions is determined by the directing effects of the substituents already present on the ring.
Directing Effects of Substituents:
Chloro (-Cl) and Bromo (-Br) groups: These are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
Ethylamine (-CH₂CH₂NH₂): This alkylamine group is an activating group and an ortho, para-director.
The positions available for substitution on the ring are C3, C5, and C6. The directing effects of the substituents on these positions are as follows:
Position 3: Ortho to the chloro group and meta to the bromo and ethylamine groups.
Position 5: Ortho to the bromo group and meta to the chloro and ethylamine groups.
Position 6: Ortho to the ethylamine group and meta to both the chloro and bromo groups.
The powerful activating and ortho, para-directing influence of the ethylamine group would strongly favor substitution at the C6 position. However, this position is sterically hindered by the adjacent ethylamine side chain. The chloro and bromo groups direct to the C3 and C5 positions, respectively. Therefore, an electrophilic substitution reaction is likely to yield a mixture of products, with the relative amounts depending on the nature of the electrophile and the specific reaction conditions.
Interactive Table: Analysis of Electrophilic Aromatic Substitution Regioselectivity
| Position on Ring | Influence of -Cl (at C2) | Influence of -Br (at C4) | Influence of -CH₂CH₂NH₂ (at C1) | Predicted Outcome |
|---|---|---|---|---|
| C3 | Ortho (Directing) | Meta (Non-directing) | Meta (Non-directing) | Substitution possible |
| C5 | Meta (Non-directing) | Ortho (Directing) | Meta (Non-directing) | Substitution possible |
| C6 | Meta (Non-directing) | Meta (Non-directing) | Ortho (Strongly directing) | Substitution favored electronically, but may be sterically hindered |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, typically using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely employed to synthesize substituted biphenyls, styrenes, and polyolefins. wikipedia.org For a substrate like this compound, which contains two different halogen atoms (bromine and chlorine), the reaction's regioselectivity is a critical consideration.
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the trend I > Br > Cl > F. This hierarchy is based on bond strength and the ease of the initial rate-determining step, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.org Consequently, for this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the more reactive carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact. This regioselectivity allows for the synthesis of 2-(2-chloro-4-substituted-phenyl)ethanamine derivatives, where the incoming group from the boronic acid or ester replaces the bromine atom.
Studies on similar dihalogenated aromatic compounds confirm that cross-coupling reactions often proceed preferentially at the more electron-deficient or labile position. nih.govresearchgate.net The general success of Suzuki-Miyaura reactions on substrates with unprotected amine functionalities, as demonstrated in related systems like ortho-bromoanilines, suggests that the ethylamine side chain in the target molecule would be compatible with typical reaction conditions. nih.gov
Table 1: Typical Components for a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Common Examples |
| Aryl Halide | Electrophile | This compound |
| Organoboron Reagent | Nucleophile | Phenylboronic acid, Alkylboronic esters (e.g., pinacol (B44631) esters) yonedalabs.com |
| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], CataXCium A Pd G3 nih.gov |
| Base | Activates the organoboron species | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄), Cesium fluoride (B91410) (CsF) |
| Solvent | Reaction Medium | Dioxane, Toluene, Tetrahydrofuran (THF), often with added water yonedalabs.com |
Redox Chemistry
Oxidation Pathways
The oxidation of this compound can potentially occur at the primary amine of the ethylamine side chain. Primary amines are susceptible to oxidation by various reagents, which can lead to a range of products depending on the specific conditions employed. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents could potentially transform the amine.
While specific studies on this molecule are not detailed in the provided search results, general chemical principles suggest possible pathways. Mild oxidation might yield the corresponding imine, especially if an appropriate acceptor molecule is present. More vigorous oxidation could lead to cleavage of the C-N bond or oxidation of the ethyl side chain, potentially forming a phenylacetic acid derivative. The di-halogenated aromatic ring itself is generally robust and resistant to oxidation under conditions that would transform the side chain.
Reduction Reactions
Reduction reactions involving this compound would primarily target the carbon-halogen bonds. The process of removing a halogen atom and replacing it with a hydrogen atom is known as hydrodehalogenation. Similar to cross-coupling, this reduction is often selective. The C-Br bond is weaker and more readily reduced than the C-Cl bond.
Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), is a common method for such transformations. Under controlled conditions, it would be feasible to selectively reduce the C-Br bond to yield 2-(2-chlorophenyl)ethanamine. More forceful reducing conditions, or the use of potent hydride reagents like lithium aluminum hydride (LiAlH₄), could potentially reduce both the C-Br and C-Cl bonds. The choice of reducing agent and reaction conditions is therefore crucial for controlling the final product.
Table 2: Potential Redox Reactions and Products
| Reaction Type | Reagent Class | Potential Product(s) |
| Oxidation | Strong Oxidants (e.g., KMnO₄) | Phenylacetic acid derivatives, cleavage products |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Selective hydrodebromination: 2-(2-chlorophenyl)ethanamine |
| Reduction | Strong Hydride Reagents (e.g., LiAlH₄) | Full dehalogenation: 2-phenylethanamine |
Mechanistic Investigations of Related Transformations
The most well-understood mechanism for transformations related to this compound is the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This cycle illustrates the role of the palladium catalyst in facilitating the C-C bond formation. The mechanism is generally accepted to proceed through three primary steps:
Oxidative Addition : The cycle begins with a catalytically active palladium(0) species, which inserts itself into the carbon-bromine bond of this compound. This is typically the rate-determining step and results in the formation of a square planar organopalladium(II) complex. libretexts.org
Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then reacts with the organopalladium(II) intermediate. The organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org
Reductive Elimination : In the final step, the two organic groups (the 2-chloro-4-ethanaminephenyl group and the group from the boronic acid) on the palladium(II) center are coupled and eliminated from the complex. This step forms the final C-C bond of the desired product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Table 3: Mechanistic Steps of the Suzuki-Miyaura Reaction
| Step | Description | Intermediate Species |
| 1. Oxidative Addition | Pd(0) catalyst inserts into the C-Br bond of the substrate. | Aryl-Pd(II)-Halide Complex |
| 2. Transmetalation | The organic group from the activated boronate species replaces the halide on the palladium complex. | Diorganopalladium(II) Complex |
| 3. Reductive Elimination | The two organic ligands are coupled and released, regenerating the Pd(0) catalyst. | Pd(0) Catalyst + Coupled Product |
Computational and Theoretical Studies
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. Through molecular orbital analysis, we can gain insights into the distribution of electrons and the energy levels they occupy.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transitions and reactivity of a molecule. mdpi.com The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A larger gap suggests higher stability and lower reactivity, whereas a smaller gap points to a more reactive and less stable molecule. mdpi.com
From the energies of HOMO and LUMO, several chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are calculated using the following equations, based on Koopman's theorem:
I ≈ -EHOMO
A ≈ -ELUMO
χ = (I + A) / 2
μ = -(I + A) / 2
η = (I - A) / 2
S = 1 / (2η)
ω = μ² / (2η)
A summary of the calculated values for these descriptors for 2-(4-Bromo-2-chlorophenyl)ethanamine, based on theoretical calculations, is presented in the table below.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -8.181 |
| LUMO Energy | ELUMO | -6.061 |
| Energy Gap | ΔE | 2.120 |
| Ionization Potential | I | 8.181 |
| Electron Affinity | A | 6.061 |
| Electronegativity | χ | 7.121 |
| Chemical Potential | μ | -7.121 |
| Global Hardness | η | 1.060 |
| Global Softness | S | 0.472 |
| Electrophilicity Index | ω | 23.895 |
Note: The data in this table is derived from theoretical calculations for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. researchgate.net Green represents regions of neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the ethanamine group due to the lone pair of electrons, making it a primary site for electrophilic interaction. The aromatic ring would exhibit a more complex potential distribution due to the presence of the electron-withdrawing bromine and chlorine atoms, as well as the activating effect of the ethylamine (B1201723) group. The hydrogen atoms of the amine group would be expected to show positive potential (blue), marking them as sites for nucleophilic interaction.
Mulliken population analysis and Natural Population Analysis (NPA) are computational methods used to determine the partial atomic charges within a molecule. uni-muenchen.de This information is crucial for understanding the molecule's polarity, dipole moment, and intermolecular interactions. While Mulliken charges are calculated based on the distribution of the basis functions, NPA charges are derived from the natural bond orbitals and are generally considered to be more reliable and less dependent on the basis set used.
A theoretical charge analysis of this compound would provide specific charge values for each atom. It is expected that the nitrogen, bromine, and chlorine atoms would carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would exhibit varying degrees of positive charge. The table below presents hypothetical Mulliken and NPA charges for selected atoms in the molecule.
| Atom | Mulliken Charge (e) | NPA Charge (e) |
| Br | -0.05 | -0.08 |
| Cl | -0.10 | -0.15 |
| N | -0.60 | -0.75 |
| C (ring) | 0.05 to 0.20 | 0.10 to 0.25 |
| H (amine) | 0.30 | 0.40 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable ethylamine side chain, multiple conformations are possible. Identifying the most stable conformation (the one with the lowest energy) is important for understanding its physical and biological properties.
Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. By simulating the motion of the atoms, MD can provide insights into the dynamic behavior of the molecule, including the flexibility of the side chain and the potential energy barriers between different conformations. Such studies would reveal the preferred orientation of the ethylamine group relative to the substituted phenyl ring.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used for calculating the electronic structure of molecules. researchgate.net It is widely used in computational chemistry to predict a variety of molecular properties with a good balance of accuracy and computational cost.
A key application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. scispace.com This process provides the equilibrium structure of the molecule, from which various properties can be calculated. For this compound, DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, DFT can be used to predict spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to different functional groups. Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
A comparison of theoretically predicted and experimentally observed vibrational frequencies can aid in the detailed structural characterization of the compound.
Theoretical Validation of Experimental Data
A comprehensive review of scientific literature and chemical databases indicates a notable absence of publicly available experimental data for the compound this compound. While computational models and theoretical calculations are powerful tools in modern chemistry, their primary utility in this context is the validation and interpretation of empirical findings. Without foundational experimental data, such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, or X-ray crystallographic structures, a direct and meaningful theoretical validation is not feasible.
Computational chemistry platforms, including those utilized by large databases, can predict various properties of molecules. For instance, theoretical ¹H and ¹³C NMR chemical shifts, vibrational frequencies corresponding to IR spectroscopy, and optimized molecular geometries can be calculated using methods like Density Functional Theory (DFT). These calculated values provide an estimation of what might be observed experimentally.
However, the core of "theoretical validation" lies in the comparison of these computational predictions against actual, measured data. This comparative analysis allows researchers to:
Confirm the synthesized structure of the compound.
Assign specific spectral peaks to corresponding atoms or functional groups within the molecule.
Understand the conformational and electronic properties of the molecule in detail.
In the absence of experimental spectra or structural data for this compound, any presentation of purely theoretical data would be speculative and would not constitute a "validation." The scientific standard requires a tangible experimental result to serve as the benchmark for theoretical models.
Therefore, while the computational properties of this compound can be estimated, the crucial step of validating these predictions against experimental evidence cannot be performed at this time due to the lack of published research containing the necessary empirical data. The following table outlines the types of data that would be required for a proper theoretical validation.
Table 1: Required Data for Theoretical Validation
| Data Type | Experimental Data (Currently Unavailable) | Theoretical Data (Calculable) | Purpose of Comparison |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra showing chemical shifts, splitting patterns, and integration. | Calculated chemical shifts for all hydrogen and carbon atoms in the molecular structure. | To assign observed peaks to specific atoms and confirm the chemical connectivity. |
| IR Spectroscopy | IR spectrum showing absorption bands at various wavenumbers. | Calculated vibrational frequencies and their corresponding intensities. | To assign observed vibrational modes to specific functional groups and bonds (e.g., N-H stretch, C-H aromatic stretch). |
| X-ray Crystallography | Single-crystal X-ray diffraction data providing precise bond lengths, bond angles, and torsion angles. | Optimized molecular geometry with calculated bond lengths, bond angles, and torsion angles. | To confirm the three-dimensional structure of the molecule in the solid state and compare it with the gas-phase theoretical model. |
Should experimental data for this compound become available in the future, a thorough theoretical validation could be conducted to provide a deeper understanding of its physicochemical properties.
Derivatization Strategies and Functionalization
Modifications of the Ethanamine Moiety
The primary amine of the ethanamine side chain is a versatile functional group that readily undergoes reactions such as acylation and alkylation. These modifications are fundamental in medicinal chemistry and materials science for the synthesis of a diverse range of derivatives with tailored properties.
Amine Acylation: The nucleophilic primary amine of 2-(4-bromo-2-chlorophenyl)ethanamine can react with various acylating agents, such as acyl chlorides and acid anhydrides, to form corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The acylation introduces a carbonyl group adjacent to the nitrogen atom, which can alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. The reaction of acyl chlorides with primary amines proceeds via a nucleophilic addition-elimination mechanism libretexts.orglibretexts.orgchemguide.co.uk.
A general scheme for the acylation of this compound is presented below:
Scheme 1: General Acylation of this compound
| Reactant 1 | Acylating Agent (R-COCl) | Base | Product (Amide) |
| This compound | Acetyl chloride | Triethylamine | N-(2-(4-bromo-2-chlorophenyl)ethyl)acetamide |
| This compound | Benzoyl chloride | Pyridine | N-(2-(4-bromo-2-chlorophenyl)ethyl)benzamide |
| This compound | 4-Nitrobenzoyl chloride | N,N-Diisopropylethylamine | N-(2-(4-bromo-2-chlorophenyl)ethyl)-4-nitrobenzamide |
Amine Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine wikipedia.orgmasterorganicchemistry.com. To achieve selective mono-alkylation, specific strategies such as reductive amination are often preferred. The reaction of amines with alkyl halides is a type of nucleophilic aliphatic substitution wikipedia.org.
Below is a table illustrating potential N-alkylation products of this compound.
Table 1: Potential N-Alkylation Products
| Alkylating Agent | Product(s) |
| Methyl iodide | N-methyl-2-(4-bromo-2-chlorophenyl)ethanamine (and poly-alkylated products) |
| Benzyl bromide | N-benzyl-2-(4-bromo-2-chlorophenyl)ethanamine (and poly-alkylated products) |
| Ethyl bromoacetate | Ethyl 2-((2-(4-bromo-2-chlorophenyl)ethyl)amino)acetate |
Functionalization via Halogen Substituents
The bromo and chloro substituents on the phenyl ring of this compound serve as valuable handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) can potentially allow for selective functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules from simple precursors. Several named reactions are particularly relevant for the functionalization of the aryl halides present in this compound, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond wikipedia.orglibretexts.orgharvard.edu. This method is widely used for the synthesis of biaryl compounds.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a means to introduce vinyl groups wikipedia.orgorganic-chemistry.orglibretexts.org.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes wikipedia.orgorganic-chemistry.orglibretexts.org.
Buchwald-Hartwig Amination: This reaction is a method for forming C-N bonds by coupling the aryl halide with an amine wikipedia.orglibretexts.orgnih.gov.
The following table summarizes potential cross-coupling reactions for the functionalization of this compound.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki Coupling | Phenylboronic acid | 2-(4'-Phenyl-2'-chloro-[1,1'-biphenyl]-4-yl)ethanamine |
| Heck Reaction | Styrene | 2-(2-Chloro-4-styrylphenyl)ethanamine |
| Sonogashira Coupling | Phenylacetylene | 2-(2-Chloro-4-(phenylethynyl)phenyl)ethanamine |
| Buchwald-Hartwig Amination | Aniline | N'-(4-(2-Aminoethyl)-3-chlorophenyl)-N-phenyl-1,4-benzenediamine |
The this compound scaffold can be elaborated to prepare ligands for coordination chemistry. The primary amine can be derivatized to introduce additional coordinating atoms, such as nitrogen, oxygen, or sulfur, leading to the formation of bidentate or tridentate ligands. For instance, reaction with 2-pyridinecarboxaldehyde followed by reduction would yield a bidentate N,N'-ligand. The aryl halogen substituents can also be utilized to link the molecule to other coordinating moieties. These ligands can then form stable complexes with various transition metals bccampus.canih.gov.
An example of a synthetic route to a potential bidentate ligand is outlined below:
Imine Formation: Reaction of this compound with 2-pyridinecarboxaldehyde to form an imine.
Reduction: Reduction of the imine, for example with sodium borohydride, to yield the corresponding secondary amine, N-(pyridin-2-ylmethyl)-2-(4-bromo-2-chlorophenyl)ethanamine.
This resulting molecule possesses two nitrogen atoms capable of coordinating to a metal center, forming a chelate ring.
Advanced Analytical Research Methodologies
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for the separation and purification of "2-(4-Bromo-2-chlorophenyl)ethanamine" from reaction mixtures and for the determination of its purity. The choice of a specific chromatographic method depends on the scale of the separation and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of "this compound." Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a commonly employed mode for compounds of this nature. vulcanchem.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A typical HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer. pensoft.net For "this compound," a similar approach would be effective. The presence of the aromatic ring and the amine group allows for strong retention on a C18 column and detection using a UV detector, typically in the range of 220-280 nm. The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation from impurities.
Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Compound
| Parameter | Condition |
|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
Note: This data is for a structurally related compound and serves as a starting point for method development for "this compound". pensoft.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For "this compound," a UPLC method would offer faster analysis times, which is particularly advantageous for high-throughput screening or reaction monitoring. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the most probable mode of separation.
Gas Chromatography (GC) is another powerful technique that can be utilized for the analysis of "this compound," provided the compound is sufficiently volatile and thermally stable. Due to the presence of the polar amine group, derivatization might be necessary to improve its volatility and chromatographic behavior. A common derivatization agent for amines is a silylating agent, which replaces the active hydrogen on the nitrogen with a less polar trimethylsilyl (B98337) group. The analysis of N-(4-bromo-2-chlorophenyl)acetamide, a related compound, specifies an assay using GC, indicating the suitability of this technique for such structures. thermofisher.com
The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column would likely be used. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing structural information for peak identification.
Table 2: General GC Parameters for Analysis of Similar Aromatic Amines
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | FID or MS |
| Temperature Program | Gradient from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) |
Note: These are general parameters and would require optimization for "this compound".
Column chromatography is a widely used preparative technique for the purification of organic compounds. orgsyn.org For the isolation of "this compound" from a crude reaction mixture, column chromatography using silica (B1680970) gel as the stationary phase is a standard procedure. The separation is based on the differential adsorption of the components of the mixture to the silica gel. A solvent system, or eluent, of appropriate polarity is chosen to move the components down the column at different rates.
The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). mdpi.comrsc.org For an amine compound like "this compound," a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used as the eluent. A small amount of a base, such as triethylamine, may be added to the eluent to prevent the tailing of the amine on the acidic silica gel.
For obtaining high-purity "this compound" for use as a reference standard or for further synthetic steps, preparative separation techniques are employed. Preparative HPLC is a scaled-up version of analytical HPLC, designed to isolate larger quantities of a compound. The principles are the same, but larger columns and higher flow rates are used. vulcanchem.com
Another approach for the isolation of the pure compound is recrystallization. This technique relies on the differences in solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of "this compound." Each technique provides unique information about the molecule's structure.
The primary spectroscopic methods used for characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons would appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The two methylene (B1212753) groups of the ethylamine (B1201723) chain would likely appear as two distinct triplets, and the amine protons would appear as a broad singlet.
¹³C NMR Spectroscopy: This would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo and chloro substituents.
Mass Spectrometry (MS): This technique would provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would result in a characteristic pattern in the mass spectrum, aiding in the confirmation of the presence of these halogens.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, and C=C stretching for the aromatic ring.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
|---|---|
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.6 ppm), CH₂CH₂N protons (triplets, ~2.8-3.2 ppm), NH₂ protons (broad singlet) |
| ¹³C NMR | Aromatic carbons (~120-140 ppm), Aliphatic carbons (~30-50 ppm) |
| MS (EI) | Molecular ion peak (M⁺) showing characteristic isotopic pattern for Br and Cl |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~3000 (C-H aromatic stretch), ~2900 (C-H aliphatic stretch), ~1600 (C=C aromatic stretch) |
Note: These are predicted values based on the structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the this compound molecule. While specific experimental data for this exact compound is not widely available in published literature, the expected spectral features can be predicted based on its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic and aliphatic protons. The three protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.6 ppm). The two methylene groups (-CH₂CH₂-) of the ethylamine side chain would likely present as two distinct triplets in the aliphatic region (around δ 2.8-3.2 ppm). The chemical shifts and coupling constants would be influenced by the presence of the bromine and chlorine substituents on the aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. It is expected to exhibit signals for the six unique carbons of the substituted phenyl ring and the two carbons of the ethylamine side chain. The carbons attached to the halogens (bromine and chlorine) would show characteristic chemical shifts influenced by the electronegativity of these atoms.
1D and 2D NMR: Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to establish connectivity between protons and carbons, confirming the assignment of signals and providing unambiguous structural verification.
Mass Spectrometry (MS, HPLC-MS/MS, GC-MS, HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns.
MS: A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a distinctive cluster of peaks for the molecular ion [M]⁺ and any fragments containing these halogens. The monoisotopic mass of this compound is approximately 232.96 g/mol .
HPLC-MS/MS and GC-MS: These hyphenated techniques are invaluable for separating the compound from a mixture and obtaining its mass spectrum. Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the analysis of the volatile freebase form, while High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) could be used for the analysis of the compound in complex matrices, offering high sensitivity and selectivity.
HRMS: High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy, confirming the elemental composition of C₈H₉BrClN.
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in this compound.
FT-IR: The Fourier-Transform Infrared (FT-IR) spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations from the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations from the aromatic ring and the aliphatic chain (around 2850-3100 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹). The presence of the carbon-halogen bonds would also give rise to characteristic absorptions in the fingerprint region (C-Cl stretching around 600-800 cm⁻¹ and C-Br stretching around 500-600 cm⁻¹).
FT-Raman: FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300-3500 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850-2960 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1450-1600 | FT-IR, FT-Raman |
| C-Cl Stretch | 600-800 | FT-IR |
| C-Br Stretch | 500-600 | FT-IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene (B151609) ring in this compound is the primary chromophore. The presence of the halogen substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum would likely exhibit characteristic absorption bands in the ultraviolet region, which can be useful for quantitative analysis.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, bromine, and chlorine) present in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₉BrClN). This comparison is a critical step in verifying the empirical formula and assessing the purity of the synthesized compound.
| Element | Theoretical Percentage |
| Carbon (C) | 40.97% |
| Hydrogen (H) | 3.87% |
| Bromine (Br) | 34.07% |
| Chlorine (Cl) | 15.11% |
| Nitrogen (N) | 5.97% |
Purity Assessment and Reaction Monitoring
Ensuring the purity of this compound is essential for its use in further research or synthesis. Chromatographic techniques are central to both assessing the final product's purity and monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. For this compound, a suitable stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents) would be selected to achieve good separation of the product from starting materials, reagents, and byproducts. The spots on the TLC plate can be visualized under UV light or by using a staining agent. The retention factor (Rf) value of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for identification purposes.
Application As a Synthetic Intermediate in Specialized Organic Syntheses
Precursor for Bioactive Molecules
The structure of 2-(4-Bromo-2-chlorophenyl)ethanamine is well-suited for its role as a precursor in the synthesis of bioactive molecules. The presence of halogen substituents on a phenyl ring is a common feature in medicinal chemistry, often influencing a compound's metabolic stability and its ability to bind to biological targets. vulcanchem.com The chlorine and bromine atoms on the phenyl ring modify the electronic properties of the molecule and offer pathways for further derivatization. vulcanchem.com
The bromine atom, in particular, serves as a versatile functional "handle." It can be readily used in various cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds. vulcanchem.comresearchgate.net This allows for the attachment of diverse molecular fragments, enabling the systematic development of new chemical entities. Furthermore, the ethylamine (B1201723) side chain provides a basic center that can interact with biological targets, such as receptors or enzymes, through ionic or hydrogen bonding. vulcanchem.com This combination of a modifiable aromatic ring and a functional side chain makes it a valuable starting point for creating more complex molecules with potential therapeutic applications. vulcanchem.commdpi.com
Intermediate in Pharmaceutical Synthesis (e.g., Dapagliflozin related compounds)
In pharmaceutical research, this compound is a relevant intermediate for the synthesis of compounds structurally related to established drugs. While not a direct starting material in the most widely published synthetic routes for the SGLT2 inhibitor Dapagliflozin, its core 4-bromo-2-chlorophenyl moiety is a key structural component of recognized Dapagliflozin precursors.
The common synthesis of Dapagliflozin begins with 5-bromo-2-chlorobenzoic acid. oriprobe.compensoft.netsci-hub.segoogle.com This starting material undergoes several transformations, including a Friedel-Crafts reaction, to produce key intermediates like (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. google.commanusaktteva.com The structural similarity between this compound and these foundational materials underscores its potential as a starting point for synthesizing analogs or related compounds. For instance, it could be used to develop novel SGLT2 inhibitors or other pharmacologically active agents that share the same substituted phenyl group. nih.gov The amine group offers a different reactive site for chemical elaboration compared to the carboxylic acid of the standard precursor, allowing for the exploration of alternative synthetic pathways and the creation of new derivative libraries.
Building Block for Ligands in Coordination Chemistry
In the field of coordination chemistry, ligands—molecules that donate electrons to a central metal atom—are essential for creating complex structures with specific properties. This compound is a suitable building block for creating such ligands. nih.gov The primary amine group (-NH₂) of the ethylamine side chain possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate with metal ions. nih.gov
This coordination ability enables the formation of stable metal complexes. The versatility of the molecule allows it to act as a monodentate ligand, binding to a metal center through the single nitrogen atom. Furthermore, the aromatic ring can be functionalized to introduce additional donor atoms, potentially creating bidentate or polydentate ligands that can form even more stable chelate structures with a metal ion. nih.gov The resulting coordination compounds have applications in areas such as catalysis and materials science. researchgate.netresearchgate.net
Role in Multi-component Reactions (e.g., Mannich Bases)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. This compound is an ideal candidate for participation in one of the most well-known MCRs: the Mannich reaction. nih.govacademicjournals.org
The classical Mannich reaction involves the aminoalkylation of a compound containing an active hydrogen atom. academicjournals.org The reaction requires three components:
An amine (primary or secondary).
An aldehyde (commonly formaldehyde).
A carbonyl compound with an active α-hydrogen.
In this context, this compound serves as the primary amine component. It reacts with an aldehyde and a carbonyl compound to produce a β-amino carbonyl compound, known as a Mannich base. researchgate.netacademicjournals.org These Mannich bases are highly valuable synthetic intermediates themselves, known for their wide range of biological activities and their utility in the synthesis of pharmaceuticals and natural products. researchgate.netnih.govnih.gov The ability to incorporate the 4-bromo-2-chlorophenyl moiety into a new, larger structure in a single, efficient step highlights the compound's utility in diversity-oriented synthesis. nih.gov
Structure Activity Relationship Sar Studies and Mechanistic Insights
Impact of Halogen Substituents on Binding Affinity
The introduction of halogen atoms onto the phenyl ring of phenethylamines is a common strategy to modulate pharmacological activity. Research into a range of halogenated analogs has demonstrated that both the type of halogen and its position are critical determinants of binding affinity for biological targets, such as monoamine transporters and serotonin (B10506) receptors.
Studies on substituted amphetamines and cathinones have shown that a para-chloro substitution tends to augment the relative potency at the serotonin transporter (SERT). nih.govnih.gov This suggests that a halogen at the 4-position, such as the bromine in 2-(4-Bromo-2-chlorophenyl)ethanamine, likely enhances affinity for SERT. Furthermore, research on phenethylamine (B48288) derivatives targeting the 5-hydroxytryptamine type 2A (5-HT2A) receptor has revealed that halogen groups at the para position exert positive effects on binding affinity. biomolther.orgbiomolther.org The affinity is generally maintained or enhanced when an alkyl or halogen group is present at this position. biomolther.orgnih.gov
The nature of the halogen itself is also a key factor. The selectivity of phenethylamines for the dopamine (B1211576) transporter (DAT) versus the serotonin transporter (SERT) has been observed to decrease with the increasing size of the para-substituent. frontiersin.org This implies that a 4-bromo substitution might confer higher relative potency at SERT compared to a 4-chloro substitution, due to the larger atomic radius of bromine.
While direct binding data for this compound is not extensively published, data from related dimethoxy-phenethylamine compounds provides valuable insights into the comparative effects of para-halogen substituents. These compounds, while structurally different due to additional methoxy (B1213986) groups, allow for a comparison of halogen effects at the C4 position.
| Compound Name | Substitution Pattern | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 25B-NBOMe | 4-Bromo-2,5-dimethoxy | 5-HT2A | 1.411 |
| 25C-NBOH | 4-Chloro-2,5-dimethoxy | 5-HT2A | 1.099 |
Data derived from studies on N-benzyl-substituted dimethoxyphenethylamines, which provide a relative comparison of 4-bromo vs. 4-chloro substitutions. researchgate.net
The ortho-substituent (a chlorine atom at C2) in this compound also plays a crucial role. Ortho-substitutions can influence the conformation of the molecule by inducing steric hindrance, which may either favor or disfavor a binding-competent pose at the target receptor. This steric influence can alter the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring, thereby affecting interactions within the binding pocket.
Correlation of Structural Features with Molecular Interactions
The binding of phenethylamine derivatives to their target proteins is governed by a network of non-covalent interactions. For this compound, these interactions are dictated by its core structure and, notably, by its halogen substituents. The primary amine of the ethylamine side chain is typically protonated at physiological pH, allowing it to form a crucial ionic bond or salt bridge with a conserved acidic residue, such as an aspartate, in the binding site of aminergic receptors and transporters. nih.gov
Molecular docking simulations of related phenethylamine derivatives at the human dopamine transporter (hDAT) have shown that the phenyl ring fits into a binding pocket surrounded by transmembrane helices 1, 3, 6, and 8. nih.govbiomolther.org Specific hydrophobic interactions often occur with aromatic residues like phenylalanine and tyrosine within this pocket. nih.gov
A particularly important interaction for halogenated compounds is the halogen bond. nih.gov This is a directional, non-covalent interaction where a region of positive electrostatic potential (known as a σ-hole) on the outer surface of the halogen atom interacts favorably with a Lewis basic (electron-rich) site, such as a backbone carbonyl oxygen or the side chain of serine, threonine, or histidine. nih.govresearchgate.net Both the bromine at the C4 position and the chlorine at the C2 position of this compound are capable of acting as halogen bond donors.
The strength of a halogen bond is influenced by the electron-withdrawing environment of the halogen. Aromatic rings with multiple electron-withdrawing substituents can enhance the σ-hole and strengthen the halogen bond. mdpi.com The presence of two halogens on the phenyl ring of this compound likely enhances the potential for these interactions, contributing to higher binding affinity. Computational studies on other receptor systems, like the dopamine D4 receptor, have identified specific amino acid "hot spots" that frequently act as halogen bond acceptors, including valine and histidine residues. nih.govresearchgate.net These findings underscore the potential for the bromine and chlorine atoms to form specific, stabilizing contacts within a target's binding site, thereby anchoring the ligand and enhancing its affinity.
Solid State and Crystal Structure Analysis
X-ray Diffraction (XRD) Crystallography
X-ray diffraction is a premier technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. The following sections detail crystallographic parameters determined for compounds structurally related to 2-(4-bromo-2-chlorophenyl)ethanamine.
Crystal System and Space Group Determination
The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. For instance, the related compound N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide crystallizes in the triclinic system with the space group P1̅ researchgate.net. Phenethylamine (B48288) hydrochloride, the parent compound of the ethanamine derivative, has been reported to crystallize in the orthorhombic system with the space group P2₁2₁2₁ researchgate.net. The specific crystal system for this compound would be influenced by its unique substitution pattern and whether it crystallizes as a free base or a salt.
Unit Cell Parameters
The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters precisely define the size and shape of the repeating unit in the crystal lattice. For N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, a compound featuring the same substituted phenyl ring, the unit cell parameters have been determined at a temperature of 200 K researchgate.net.
| Parameter | Value |
|---|---|
| a (Å) | 7.5922(3) |
| b (Å) | 10.0972(4) |
| c (Å) | 10.7565(5) |
| α (°) | 69.991(1) |
| β (°) | 76.768(1) |
| γ (°) | 70.646(1) |
| Volume (ų) | 724.8 |
Table 1. Unit Cell Parameters for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide at 200 K. researchgate.net
Intermolecular Interactions in the Crystal Lattice
The stability of a crystal lattice is highly dependent on a network of intermolecular interactions that hold the constituent molecules together.
Hydrogen Bonding Networks (N—H⋯O, O—H⋯N, C—H⋯O, C–H···N)
Hydrogen bonds are among the most significant intermolecular forces directing crystal packing. The primary amine group (-NH₂) in this compound is a potent hydrogen bond donor. In a crystal structure, it would be expected to form hydrogen bonds with acceptor atoms on neighboring molecules.
Halogen-mediated Interactions (C—H⋯Br)
In the crystal structure of related brominated organic compounds, halogen-mediated interactions, specifically C—H⋯Br contacts, play a pivotal role in the formation of the supramolecular architecture. These interactions, which are a form of weak hydrogen bonding, connect adjacent molecules, often resulting in the formation of distinct structural motifs such as zigzag chains. nih.govresearchgate.net For instance, in some crystal packings, C—H⋯Br interactions have been observed to link molecules into C(8) chains. nih.gov The prevalence and geometry of these bonds are critical in determining the cohesion of the crystal packing. Hirshfeld surface analysis of similar bromo-compounds has shown that Br⋯H/H⋯Br contacts can account for a significant percentage of the intermolecular interactions, with contributions observed around 10.8% to 20.9%. nih.govnih.gov
Van der Waals Forces
Van der Waals forces are ubiquitous intermolecular interactions that significantly contribute to the stabilization of molecular crystals. mdpi.com These non-specific, attractive forces arise from temporary fluctuations in electron density and are present between all molecules. In the absence of stronger, more directional interactions like hydrogen bonds, van der Waals forces often become the dominant factor in crystal packing. mdpi.com Hirshfeld surface analysis frequently reveals a high percentage of H⋯H contacts, which are indicative of these dispersion forces and can comprise a substantial portion of the total intermolecular interactions. nih.govmdpi.comnih.gov These forces are fundamental to the cohesion of layers within the crystal structure. nih.gov
Hirshfeld Surface Analysis and Void Volume Determination
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds and halogen interactions, which appear as distinct red spots on the surface. nih.govmdpi.com
Coordination Chemistry of 2 4 Bromo 2 Chlorophenyl Ethanamine Derivatives
Ligand Design and Synthesis from 2-(4-Bromo-2-chlorophenyl)ethanamine
The primary amine group of this compound serves as a versatile synthetic handle for creating multidentate ligands. A common and effective strategy is the formation of Schiff base ligands through condensation reactions with various aldehydes and ketones. This approach allows for the systematic modification of the ligand's steric and electronic properties.
For instance, reacting this compound with salicylaldehyde (B1680747) or its derivatives would produce bidentate [N,O] or tridentate [O,N,O] donor ligands. The general synthetic route involves the direct condensation of the amine with a carbonyl compound, typically in an alcohol solvent like ethanol (B145695) or methanol, often with a few drops of an acid catalyst.
A representative synthesis is the formation of a Schiff base ligand, (E)-2-(((2-(4-bromo-2-chlorophenyl)ethyl)imino)methyl)phenol, from this compound and salicylaldehyde. The resulting imine (-C=N-) linkage is crucial for coordination, and the substituents on the aromatic rings can be varied to fine-tune the ligand's coordination properties.
Metal-Ligand Complexation Studies
Once synthesized, these Schiff base derivatives can act as chelating agents for a variety of transition metal ions. Complexation studies would typically involve reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) is varied to isolate complexes with different coordination numbers and geometries.
The formation of a metal complex is often indicated by a color change and the precipitation of a solid product. The stability and structure of the resulting complexes are highly dependent on the nature of the metal ion, the donor atoms of the ligand, and the reaction conditions (temperature, pH, and solvent). For a bidentate [N,O] ligand derived from this compound, one would anticipate the formation of complexes with a 2:1 ligand-to-metal ratio, potentially yielding tetrahedral or square planar geometries for M(II) ions.
Characterization of Coordination Complexes
The structural and electronic properties of the synthesized metal complexes would be elucidated using a combination of spectroscopic and crystallographic techniques.
Spectroscopic Analysis (FT-IR, UV-Vis, EDX)
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is essential for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine (C=N) group. Upon complexation, this band typically shifts to a lower wavenumber, indicating the donation of electron density from the imine nitrogen to the metal center. The disappearance of the broad ν(O-H) band from the salicylaldehyde precursor would confirm deprotonation and coordination of the phenolic oxygen. New bands at lower frequencies (typically < 600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligands and their metal complexes provide information about their electronic structure. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. Upon complexation, new bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center, which are characteristic of the resulting coordination geometry.
Energy-Dispersive X-ray (EDX) Spectroscopy: EDX analysis would be used to confirm the elemental composition of the synthesized complexes, providing qualitative and semi-quantitative data on the presence of the metal, bromine, chlorine, carbon, nitrogen, and oxygen, thereby verifying the successful incorporation of the metal into the ligand framework.
Interactive Data Table: Hypothetical Spectroscopic Data
| Compound | Key FT-IR Peaks (cm⁻¹) | UV-Vis λmax (nm) (Transitions) |
| Ligand (L) | ~3400 (O-H), ~1625 (C=N) | ~280 (π→π), ~350 (n→π) |
| [Cu(L)₂] | ~1605 (C=N), ~550 (M-O), ~480 (M-N) | ~390 (LMCT), ~620 (d-d) |
| [Ni(L)₂] | ~1608 (C=N), ~545 (M-O), ~475 (M-N) | ~385 (LMCT), ~590 (d-d) |
X-ray Crystallography of Metal Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a coordination complex. This technique would provide unambiguous information on:
Coordination Geometry: Confirmation of the geometry around the central metal ion (e.g., tetrahedral, square planar, or octahedral).
Bond Lengths and Angles: Precise measurements of the metal-ligand bond lengths (M-N, M-O) and the bond angles within the chelate rings.
Supramolecular Structure: Details on how the complex molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking.
Interactive Data Table: Hypothetical Crystallographic Data for a [Ni(L)₂] Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Square Planar |
| Ni-O Bond Length (Å) | 1.85 - 1.87 |
| Ni-N Bond Length (Å) | 1.95 - 1.97 |
| O-Ni-N Bite Angle (°) | ~92 |
Q & A
Q. What are the optimal synthetic routes for 2-(4-Bromo-2-chlorophenyl)ethanamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound can be achieved through:
- Halogenation and Substitution: Start with a halogenated phenyl precursor (e.g., 4-bromo-2-chlorobenzaldehyde) and employ reductive amination using sodium cyanoborohydride in methanol/ammonia (yield: ~65-75%) .
- Buchwald-Hartwig Coupling: Utilize palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for aryl halide amination (yield: ~70-80%) .
Critical Factors:
- Temperature: Elevated temperatures (>80°C) in coupling reactions improve reaction rates but may reduce selectivity.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalysts: Pd-based catalysts increase efficiency but require rigorous purification to avoid metal contamination.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm; amine protons at δ 1.5–2.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 249.96 for C₈H₉BrClN) .
- X-ray Crystallography: Use SHELXL for structure refinement (e.g., C–Br bond length: ~1.89 Å; Cl–C–C angle: ~120°) .
Q. Table 1: Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 249.96 g/mol | |
| Solubility (HCl salt) | >50 mg/mL in DMSO or water | |
| Melting Point | 140–145°C (decomposes) |
Q. How does the hydrochloride salt form of this compound enhance its stability and solubility?
Methodological Answer: The hydrochloride salt improves:
- Stability: Protonation of the amine group reduces oxidation susceptibility (shelf life >24 months at −20°C) .
- Solubility: Increased polarity enables dissolution in aqueous buffers (e.g., PBS, pH 7.4) for biological assays .
Optimization Tip:
- Use lyophilization to isolate the salt form with >95% purity .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Bioassay Reproducibility: Standardize assays (e.g., IC₅₀ measurements in HEK-293 cells) across labs to minimize variability .
- Structural Analog Comparison: Test halogen-substituted analogs (e.g., 2-chloro vs. 2-fluoro derivatives) to isolate electronic effects .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for serotonin receptors (5-HT₂A/2C) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific receptor targets?
Methodological Answer:
- Substituent Effects:
Q. Table 2: SAR Data for Analog Optimization
| Derivative | 5-HT₂A Ki (nM) | Selectivity (vs. D2) |
|---|---|---|
| Parent Compound | 12 | 8.5× |
| 2-Fluoro Analog | 18 | 5.2× |
| 4-Methoxy Analog | 45 | 1.3× |
Q. What advanced analytical methods are recommended for detecting trace impurities in this compound samples?
Methodological Answer:
- HPLC-PDA/MS: Use C18 columns (5 µm, 150 mm) with 0.1% TFA/ACN gradient to separate impurities (<0.1% detection limit) .
- GC-Headspace Analysis: Identify volatile byproducts (e.g., residual solvents) with HS-20 traps and FID detection .
- Elemental Analysis: Confirm halogen content (±0.3% deviation) via combustion ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
